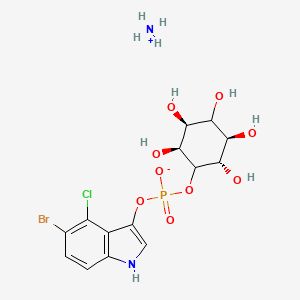
Ammonium 5-bromo-4-chloro-1H-indol-3-yl ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-4-クロロ-1H-インドール-3-イル ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-ペンタヒドロキシシクロヘキシル) ホスフェート アンモニウムは、インドールとシクロヘキシルホスフェートの両方の部分を持つ、複雑な有機化合物です。
準備方法
合成経路と反応条件
5-ブロモ-4-クロロ-1H-インドール-3-イル ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-ペンタヒドロキシシクロヘキシル) ホスフェート アンモニウムの合成は、通常、複数段階の有機反応を伴います。インドール誘導体は、ハロゲン化反応によって合成できます。この反応では、インドールを制御された条件下で臭素と塩素で処理することにより、5-ブロモ-4-クロロ-1H-インドールが生成されます。シクロヘキシルホスフェート部分は、リン酸化反応を通じて導入されます。この反応には、オキシ塩化リン(POCl3)または五塩化リン(PCl5)などのリン酸化試薬が使用されることがよくあります。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために、最適化された反応条件を用いた大規模合成を行う可能性が高いでしょう。これには、自動反応器、連続フローシステム、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にインドール部分で酸化反応を起こす可能性があり、さまざまな酸化誘導体の生成につながります。
還元: 還元反応は、ハロゲン化されたインドール環に対して行うことができ、ハロゲン原子を除去したり、他の官能基を還元したりできます。
置換: インドール環のハロゲン原子は、他の求核剤と置換することができ、さまざまな置換インドール誘導体に繋がります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO4)、過酸化水素(H2O2)
還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)
求核剤: アミン、チオール、アルコール
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はインドール-3-カルボン酸誘導体を生成する可能性があり、一方、置換反応はさまざまな官能基化されたインドールを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、さまざまな官能基化反応を可能にするため、有機合成における貴重な中間体となります。
生物学
生物学的研究では、この化合物は抗菌、抗がん、または抗炎症などの潜在的な生物活性について研究される可能性があります。インドール部分は特に重要であり、インドール誘導体はさまざまな生物活性を示すことが知られています。
医学
医学において、この化合物は治療の可能性について調査される可能性があります。インドール誘導体はしばしば薬理学的特性について研究されており、この化合物は薬剤開発のためのリード化合物として役立つ可能性があります。
工業
産業セクターでは、この化合物は新素材、農薬の開発、またはさまざまな化学プロセスにおける触媒として、用途が見いだされる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the indole moiety is particularly significant, as indole derivatives are known to exhibit a wide range of biological activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Indole derivatives are often explored for their pharmacological properties, and this compound may serve as a lead compound for drug development.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
作用機序
5-ブロモ-4-クロロ-1H-インドール-3-イル ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-ペンタヒドロキシシクロヘキシル) ホスフェート アンモニウムの作用機序は、その特定の生物学的または化学的文脈によって異なります。一般的に、インドール誘導体は、酵素、受容体、またはDNAなどの特定の分子標的と相互作用することによって作用を発揮します。ホスフェート基は、化合物の溶解性、安定性、または結合親和性に影響を与えることによって、化合物の活性を調節する役割を果たす場合もあります。
類似化合物との比較
類似化合物
5-ブロモ-4-クロロ-1H-インドール: 類似のハロゲン化を特徴とする、より単純なインドール誘導体。
インドール-3-カルボン酸: ハロゲンではなくカルボキシル基を持つ、別のインドール誘導体。
シクロヘキシルホスフェート: インドール環を持たない、シクロヘキシルホスフェート部分を特徴とする化合物。
独自性
5-ブロモ-4-クロロ-1H-インドール-3-イル ((1S,2S,3R,4S,5S,6S)-2,3,4,5,6-ペンタヒドロキシシクロヘキシル) ホスフェート アンモニウムは、インドールとシクロヘキシルホスフェートの部分の組み合わせによって独特です。この二重の機能は、ユニークな化学的および生物学的特性を与える可能性があり、さまざまな用途にとって貴重な化合物となります。
特性
分子式 |
C14H19BrClN2O9P |
|---|---|
分子量 |
505.64 g/mol |
IUPAC名 |
azanium;(5-bromo-4-chloro-1H-indol-3-yl) [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |
InChI |
InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3/t9?,10-,11+,12-,13-,14?;/m0./s1 |
InChIキー |
HIFQQHVVHCJEPZ-MDYPHGMWSA-N |
異性体SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3[C@H]([C@H](C([C@H]([C@@H]3O)O)O)O)O)Cl)Br.[NH4+] |
正規SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12326644.png)
![Ethanimidamide, 2-[4-(4,5-dihydro-2-thiazolyl)phenoxy]-N-hydroxy-](/img/structure/B12326657.png)
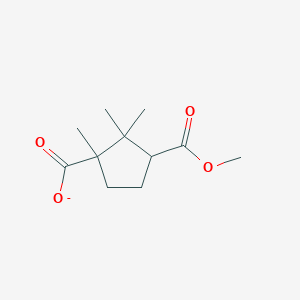

![N-[1-hydrazinyl-4-(methylthio)-1-oxobutan-2-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12326672.png)
![Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12326677.png)
![13-bromo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B12326679.png)
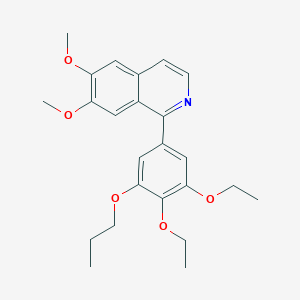
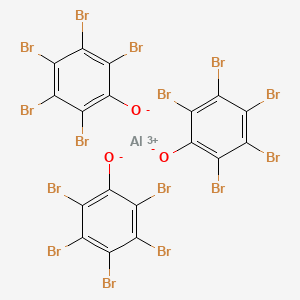

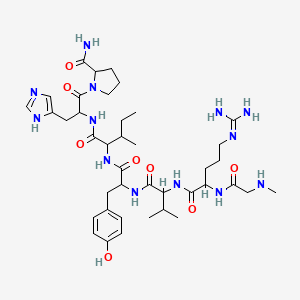

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
